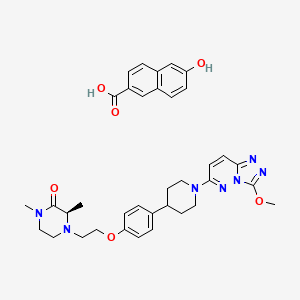

AZD5153 6-Hydroxy-2-naphthoic acid

Description

Properties

IUPAC Name |

6-hydroxynaphthalene-2-carboxylic acid;(3R)-4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N7O3.C11H8O3/c1-18-24(33)29(2)14-15-30(18)16-17-35-21-6-4-19(5-7-21)20-10-12-31(13-11-20)23-9-8-22-26-27-25(34-3)32(22)28-23;12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h4-9,18,20H,10-17H2,1-3H3;1-6,12H,(H,13,14)/t18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNZQBHXKCHECEC-GMUIIQOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(CCN1CCOC2=CC=C(C=C2)C3CCN(CC3)C4=NN5C(=NN=C5OC)C=C4)C.C1=CC2=C(C=CC(=C2)O)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)N(CCN1CCOC2=CC=C(C=C2)C3CCN(CC3)C4=NN5C(=NN=C5OC)C=C4)C.C1=CC2=C(C=CC(=C2)O)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H41N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

667.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1869912-40-2 | |

| Record name | 2-Naphthalenecarboxylic acid, 6-hydroxy-, compd. with (3R)-4-[2-[4-[1-(3-methoxy-1,2,4-triazolo[4,3-b]pyridazin-6-yl)-4-piperidinyl]phenoxy]ethyl]-1,3-dimethyl-2-piperazinone (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1869912-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AZD-5153 6-hydroxy-2-naphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1869912402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-5153 6-HYDROXY-2-NAPHTHOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78VBM99SEV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AZD5153: A Bivalent BET Bromodomain Inhibitor for Hematologic Malignancies - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action, preclinical efficacy, and clinical development of AZD5153, a potent and selective bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a focus on its application in hematologic malignancies.

Core Mechanism of Action: Bivalent Inhibition of BRD4

AZD5153 represents a significant advancement in BET inhibitor design, functioning as a bivalent molecule that simultaneously engages both the first (BD1) and second (BD2) bromodomains of the BRD4 protein.[1][2] This dual binding confers enhanced avidity and potency compared to traditional monovalent BET inhibitors.[1]

BRD4 is a key epigenetic reader that recognizes and binds to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. This process is crucial for the expression of a variety of genes involved in cell proliferation, survival, and oncogenesis. By occupying both bromodomains of BRD4, AZD5153 effectively displaces it from chromatin, leading to the disruption of these transcriptional programs and subsequent downregulation of key oncogenes.[1]

Downstream Signaling Pathways

The inhibition of BRD4 by AZD5153 leads to the significant downregulation of several critical oncogenic signaling pathways in hematologic malignancies.

MYC Suppression

A primary consequence of BRD4 inhibition is the profound suppression of the MYC oncogene.[1] MYC is a master transcriptional regulator that drives cell proliferation and is frequently dysregulated in a wide range of cancers, including many hematologic malignancies. AZD5153 treatment leads to a rapid decrease in MYC mRNA and protein levels.[1]

E2F Pathway Inhibition

The E2F family of transcription factors plays a pivotal role in cell cycle progression. AZD5153 has been shown to downregulate the transcriptional programs controlled by E2F, contributing to cell cycle arrest.[1]

mTOR Pathway Modulation

Preclinical studies have revealed a correlation between sensitivity to AZD5153 and the modulation of the mTOR signaling pathway.[1] This suggests that the antitumor activity of AZD5153 may be, in part, mediated through its impact on this key regulator of cell growth, proliferation, and metabolism.

Preclinical Activity in Hematologic Malignancies

AZD5153 has demonstrated broad and potent preclinical activity across a range of hematologic malignancy models.

In Vitro Antiproliferative Activity

AZD5153 exhibits potent single-agent antiproliferative activity in various hematologic cancer cell lines.

| Cell Line | Hematologic Malignancy | GI50 (nM) |

| MOLM-13 | Acute Myeloid Leukemia (AML) | <10 |

| MV4-11 | Acute Myeloid Leukemia (AML) | <10 |

| MM.1S | Multiple Myeloma (MM) | <10 |

| OPM-2 | Multiple Myeloma (MM) | <10 |

| OCI-Ly18 | Diffuse Large B-cell Lymphoma (DLBCL) | ~20 |

| TMD8 | Diffuse Large B-cell Lymphoma (DLBCL) | ~30 |

| Data summarized from Rhyasen et al., Mol Cancer Ther 2016.[1] |

Induction of Apoptosis

Treatment with AZD5153 leads to the induction of apoptosis in sensitive hematologic cancer cell lines. This is evidenced by increased caspase-3/7 activity and PARP cleavage.

In Vivo Antitumor Efficacy

In vivo studies using xenograft models of hematologic malignancies have demonstrated significant antitumor activity of AZD5153. Oral administration of AZD5153 resulted in tumor growth inhibition and, in some cases, tumor regression.

| Xenograft Model | Hematologic Malignancy | Dosing | Outcome |

| MOLM-13 | Acute Myeloid Leukemia (AML) | 5 mg/kg, QD | Tumor Regression |

| MM.1S | Multiple Myeloma (MM) | 5 mg/kg, QD | Tumor Stasis |

| OCI-Ly18 | Diffuse Large B-cell Lymphoma (DLBCL) | 10 mg/kg, QD | Tumor Growth Inhibition |

| Data summarized from Rhyasen et al., Mol Cancer Ther 2016.[1] |

Clinical Development and Pharmacodynamics

A first-in-human, Phase I clinical trial (NCT03205176) evaluated the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of AZD5153 in patients with relapsed/refractory solid tumors and lymphomas.[3][4][5][6]

Dosing and Safety

In the monotherapy arm, AZD5153 was administered orally at doses ranging from 2 mg once daily (QD) to 40 mg QD.[3] The most common treatment-related adverse events included thrombocytopenia, fatigue, and diarrhea.[3]

Pharmacodynamic Biomarkers

Modulation of pharmacodynamic biomarkers in peripheral blood confirmed target engagement of BRD4 by AZD5153. A dose-dependent downregulation of MYC and upregulation of HEXIM1, a known negative regulator of P-TEFb that is released upon BRD4 inhibition, were observed.[1]

Experimental Protocols

Cell Viability Assay

-

Cell Lines: Hematologic malignancy cell lines (e.g., MOLM-13, MM.1S, OCI-Ly18) are cultured in appropriate media.

-

Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well.

-

Treatment: Cells are treated with a serial dilution of AZD5153 or vehicle control (DMSO) for 72 hours.

-

Luminescence Reading: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) is used to measure ATP levels, which correlate with cell viability.

-

Data Analysis: Luminescence data is normalized to vehicle-treated controls, and GI50 values are calculated using a non-linear regression model.

Apoptosis Assay

-

Cell Treatment: Hematologic malignancy cell lines are treated with varying concentrations of AZD5153 or vehicle control for 24-48 hours.

-

Caspase-Glo® 3/7 Assay: Caspase-Glo® 3/7 Assay (Promega) is used to measure caspase-3 and -7 activity, key mediators of apoptosis.

-

Western Blotting: Whole-cell lysates are collected and subjected to SDS-PAGE and western blotting to detect cleavage of PARP, another hallmark of apoptosis.

In Vivo Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., NOD-SCID) are used.

-

Cell Implantation: 5-10 x 10^6 cells of a hematologic malignancy cell line (e.g., MOLM-13) are implanted subcutaneously.

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

-

Treatment: Once tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized to receive oral gavage of AZD5153 (formulated in a suitable vehicle) or vehicle control.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumor growth inhibition is calculated.

RNA Sequencing Analysis

-

Sample Preparation: Hematologic malignancy cell lines are treated with AZD5153 or vehicle control for a specified time (e.g., 6 or 24 hours). Total RNA is extracted using a standard kit.

-

Library Preparation: RNA-seq libraries are prepared using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina).

-

Sequencing: Libraries are sequenced on an Illumina platform.

-

Data Analysis: Raw sequencing reads are aligned to the human reference genome, and differential gene expression analysis is performed to identify genes and pathways modulated by AZD5153.

Conclusion

AZD5153 is a potent, bivalent BET inhibitor that has demonstrated significant preclinical activity in a range of hematologic malignancies by disrupting BRD4-dependent transcriptional programs, leading to the suppression of key oncogenic drivers such as MYC. Early clinical data has shown a manageable safety profile and evidence of target engagement. Further clinical investigation is warranted to fully elucidate the therapeutic potential of AZD5153 in patients with hematologic cancers.

References

- 1. AZD5153: A Novel Bivalent BET Bromodomain Inhibitor Highly Active against Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ascopubs.org [ascopubs.org]

- 5. AZD5153 in Participants With Relapsed or Refractory Solid Tumors, including Lymphomas [astrazenecaclinicaltrials.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

AZD5153: A Selective Bivalent BET Inhibitor for Cancer Research - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of AZD5153, a potent and selective bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a primary focus on its application in cancer research. This document consolidates key preclinical and clinical data, outlines detailed experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction to AZD5153

AZD5153 is an orally bioavailable small molecule that functions as a bivalent inhibitor of Bromodomain-containing protein 4 (BRD4).[1][2] Its unique mechanism involves the simultaneous binding to two bromodomains of the BRD4 protein, which enhances its potency and antitumor activity compared to monovalent BET inhibitors.[3][4] BRD4 is a key epigenetic reader that plays a critical role in the transcription of oncogenes, most notably MYC.[3] By inhibiting BRD4, AZD5153 effectively disrupts these transcriptional programs, leading to cell cycle arrest, apoptosis, and suppression of tumor growth in various cancer models.[4][5][6]

Chemical Structure: (R)-4-(2-(4-(1-(3-methoxy-[1][7][8]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)phenoxy)ethyl)-1,3-dimethylpiperazin-2-one[1]

Mechanism of Action and Signaling Pathway

AZD5153 exerts its anti-cancer effects by competitively binding to the acetyl-lysine recognition pockets of the two tandem bromodomains (BD1 and BD2) of BRD4. This prevents the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to chromatin. The subsequent inhibition of transcriptional elongation leads to the downregulation of key oncogenes and cell cycle regulators. A primary target of this inhibition is the MYC oncogene, a master regulator of cell proliferation and survival. The inhibition of BRD4 by AZD5153 also affects other critical pathways, including the BCL2 anti-apoptotic pathway and the mTOR signaling cascade.[4][6][9]

Quantitative Data Summary

The following tables summarize the key quantitative data for AZD5153 from preclinical and clinical studies.

Table 1: In Vitro Efficacy of AZD5153 (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Huh7 | Hepatocellular Carcinoma | ~1 | [7] |

| HepG2 | Hepatocellular Carcinoma | Intermediate | [7] |

| SNU-449 | Hepatocellular Carcinoma | Intermediate | [7] |

| SNU-387 | Hepatocellular Carcinoma | Intermediate | [7] |

| Hep3B | Hepatocellular Carcinoma | Intermediate | [7] |

| PLC/PRF/5 | Hepatocellular Carcinoma | Highest | [7] |

| PC-3 | Prostate Cancer | ~0.1 (72h), ~0.01 (96h) | [10] |

| SF8628 | Diffuse Midline Glioma | 0.41 | |

| DIPG007 | Diffuse Midline Glioma | 0.053 | |

| SU-DIPG36 | Diffuse Midline Glioma | 0.022 | |

| SU-DIPG4 | Diffuse Midline Glioma | 0.063 |

Table 2: Clinical Trial Data (NCT03205176) - Monotherapy Arm

| Parameter | Value | Reference |

| Patient Population | Relapsed/refractory solid tumors and lymphoma | [11][12] |

| Dosing | 2 mg QD up to 30 mg QD and 10 mg BID up to 20 mg BID | [8][13] |

| Recommended Phase II Dose | 30 mg once daily or 15 mg twice daily | [1][11] |

| Common Treatment-Emergent Adverse Events (TEAEs) | Fatigue (38.2%), Thrombocytopenia (32.4%), Diarrhea (32.4%) | [1][11] |

| Common Grade ≥3 TEAEs | Thrombocytopenia (14.7%), Anemia (8.8%) | [1][11] |

| Dose-Limiting Toxicities | Thrombocytopenia, Diarrhea | [11][13] |

Table 3: Human Pharmacokinetics of AZD5153

| Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) | 0.5 - 3 hours | [8] |

| Half-life (t1/2) | ~6 hours | [8] |

| Dose Proportionality | Dose-proportional increase in Cmax and AUC | [8] |

| Accumulation | Minimal | [1] |

Table 4: In Vivo Efficacy of AZD5153 in Xenograft Models

| Cancer Type | Model | Treatment | Outcome | Reference |

| Hepatocellular Carcinoma | HCCLM3 subcutaneous xenograft | 3 mg/kg/day (in lipid nanoemulsion) | Significant tumor growth inhibition | [7] |

| Hepatocellular Carcinoma | HCCLM3 orthotopic xenograft | 3 mg/kg/day (in lipid nanoemulsion) | Significant tumor growth inhibition | [7] |

| Prostate Cancer | PC-3 xenograft | Oral administration | Tumor growth inhibition | [9][10] |

| Colorectal Cancer | HCT116 orthotopic xenograft | 5 mg/kg (oral gavage) | Tumor growth inhibition | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of AZD5153.

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay.[1][7][11]

Objective: To determine the number of viable cells in culture based on the quantification of ATP.

Materials:

-

Opaque-walled multiwell plates (96-well or 384-well)

-

Mammalian cells in culture medium

-

AZD5153 (or other test compound)

-

CellTiter-Glo® Reagent (Promega)

-

Orbital shaker

-

Luminometer

Procedure:

-

Cell Plating: Seed cells in opaque-walled multiwell plates at a predetermined optimal density (e.g., 100 µl per well for 96-well plates). Include control wells with medium only for background luminescence.

-

Compound Treatment: Add the desired concentrations of AZD5153 to the experimental wells. Incubate the plates according to the specific experimental protocol (e.g., 72 hours).

-

Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µl of reagent to 100 µl of medium).

-

Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Record the luminescence using a luminometer.

Clonogenic Survival Assay

This protocol is a generalized method for assessing the long-term proliferative capacity of cells after treatment.[7][10][13][14][15]

Objective: To determine the ability of single cells to form colonies after treatment with AZD5153.

Materials:

-

Cell culture dishes or 6-well plates

-

Complete cell culture medium

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

AZD5153

-

Fixation solution (e.g., 10% formalin or a 1:7 mixture of acetic acid and methanol)

-

0.5% Crystal Violet staining solution

-

Stereomicroscope

Procedure:

-

Cell Seeding: Prepare a single-cell suspension and seed a low, predetermined number of cells into culture dishes. The number of cells seeded will depend on the expected toxicity of the treatment.

-

Attachment: Incubate the cells for a few hours to overnight to allow for attachment.

-

Treatment: Treat the cells with various concentrations of AZD5153 for a specified duration.

-

Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 1-3 weeks, until colonies are visible in the control plates (a colony is typically defined as ≥50 cells).

-

Fixation: Aspirate the medium, wash the colonies gently with PBS, and add the fixation solution for 5-15 minutes at room temperature.

-

Staining: Remove the fixation solution and add 0.5% crystal violet solution to cover the colonies. Incubate for 20-60 minutes at room temperature.

-

Washing: Gently wash the plates with tap water to remove excess stain and allow them to air dry.

-

Colony Counting: Count the number of colonies (≥50 cells) in each dish using a stereomicroscope.

Western Blotting for BRD4 and MYC

This protocol outlines the general steps for detecting changes in protein expression of BRD4 and its downstream target MYC following AZD5153 treatment.[3][16][17][18][19]

Objective: To quantify the levels of specific proteins in cell lysates.

Materials:

-

Cells treated with AZD5153

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Cell scraper

-

Microcentrifuge

-

BCA or Bradford protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-BRD4, anti-MYC, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Wash treated cells with ice-cold PBS and lyse them in lysis buffer on ice.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples for loading by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-BRD4, anti-MYC, and loading control) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

In Vivo Subcutaneous Xenograft Model

This protocol describes a general procedure for establishing and evaluating the efficacy of AZD5153 in a subcutaneous tumor xenograft model.[3][7][9][12][20]

Objective: To assess the anti-tumor activity of AZD5153 in a living organism.

Materials:

-

Immunocompromised mice (e.g., NSG or nude mice)

-

Cancer cell line of interest

-

Matrigel (optional, can improve tumor take rate)

-

Syringes and needles

-

Anesthetics

-

AZD5153 formulation for oral gavage or other administration route

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or culture medium, optionally mixed with Matrigel.

-

Tumor Implantation: Anesthetize the mice and subcutaneously inject the cell suspension into the flank.

-

Tumor Growth: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer AZD5153 (e.g., by oral gavage) and the vehicle control according to the predetermined dosing schedule and duration.

-

Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume (e.g., Volume = (Length x Width²)/2).

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Pharmacodynamic Biomarker Analysis (HEXIM1 by qPCR)

This protocol outlines the analysis of a pharmacodynamic biomarker, HEXIM1, which is upregulated upon BET inhibition.[1][21]

Objective: To measure changes in the expression of a target engagement biomarker in response to AZD5153 treatment.

Materials:

-

Whole blood or tissue samples from treated subjects/animals

-

RNA extraction kit (e.g., PAXgene Blood RNA Kit or RNeasy Kit)

-

Reverse transcription kit for cDNA synthesis

-

qPCR primers for HEXIM1 and a reference gene (e.g., GAPDH, ACTB)

-

SYBR Green or TaqMan qPCR master mix

-

qPCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from the collected samples according to the kit manufacturer's protocol.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA.

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into cDNA.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, primers for HEXIM1 and the reference gene, and the qPCR master mix.

-

qPCR Run: Perform the qPCR reaction using a real-time PCR instrument.

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of HEXIM1 normalized to the reference gene using a method such as the ΔΔCt method.

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for evaluating AZD5153 and the logical relationship of its effects.

References

- 1. promega.com [promega.com]

- 2. docs.abcam.com [docs.abcam.com]

- 3. LLC cells tumor xenograft model [protocols.io]

- 4. ウェスタンブロッティングのための細胞溶解・タンパク質抽出 [sigmaaldrich.com]

- 5. promega.com [promega.com]

- 6. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 8. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]

- 9. Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models [jove.com]

- 10. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. promega.com [promega.com]

- 12. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

- 15. stackscientific.nd.edu [stackscientific.nd.edu]

- 16. 定量PCRの基礎 [sigmaaldrich.com]

- 17. yeasenbio.com [yeasenbio.com]

- 18. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. origene.com [origene.com]

- 20. Quantitative (q)PCR and Differential Expression Analysis [protocols.io]

- 21. Gene Expression Analysis by Reverse Transcription Quantitative PCR | Springer Nature Experiments [experiments.springernature.com]

Downregulation of MYC Expression by AZD5153 Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD5153 is a potent, orally bioavailable, bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with high affinity for BRD4.[1][2][3] By simultaneously engaging both bromodomains of BRD4, AZD5153 effectively displaces it from chromatin, leading to the transcriptional repression of key oncogenes, most notably MYC.[4][5] This technical guide provides an in-depth overview of the mechanism of AZD5153-mediated MYC downregulation, supported by quantitative data, detailed experimental protocols, and pathway visualizations. The information presented is intended to equip researchers and drug development professionals with the core knowledge required to investigate and leverage this therapeutic strategy.

Core Mechanism of Action

AZD5153 functions by competitively binding to the acetyl-lysine recognition pockets within the two tandem bromodomains (BD1 and BD2) of BRD4.[4][5] BRD4 is a critical transcriptional co-activator that plays a pivotal role in the expression of a variety of genes involved in cell proliferation and survival, including the master regulator MYC.[4] By preventing the interaction between BRD4 and acetylated histones, AZD5153 disrupts the transcriptional machinery necessary for MYC gene expression, ultimately leading to a significant reduction in both MYC mRNA and protein levels.[1][6][7] This targeted downregulation of MYC is a key driver of the anti-tumor activity of AZD5153 observed in various preclinical cancer models.[6][7]

Quantitative Data on AZD5153 Activity

The anti-proliferative activity of AZD5153 has been demonstrated across a range of cancer cell lines. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%.

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| Huh7 | Hepatocellular Carcinoma (HCC) | Lowest IC50 | [6] |

| PLC/PRF/5 | Hepatocellular Carcinoma (HCC) | Highest IC50 | [6] |

| HepG2 | Hepatocellular Carcinoma (HCC) | Intermediate IC50 | [6] |

| SNU-449 | Hepatocellular Carcinoma (HCC) | Intermediate IC50 | [6] |

| SNU-387 | Hepatocellular Carcinoma (HCC) | Intermediate IC50 | [6] |

| Hep3B | Hepatocellular Carcinoma (HCC) | Intermediate IC50 | [6] |

| COG-W-408 | Wilms' Tumor | 140 nM - 2.1 µM | [2] |

| Wit49 | Wilms' Tumor | 140 nM - 2.1 µM | [2] |

| 17.94 | Wilms' Tumor | 140 nM - 2.1 µM | [2] |

| HEK293 (Normal Kidney Cells) | Normal Tissue | 4.37 µM | [2] |

AZD5153 treatment leads to a significant reduction in MYC protein levels. In hepatocellular carcinoma cell lines (HCCLM3, HepG2, and Huh7), a profound decrease in c-MYC protein was observed after 24 hours of treatment.[1] Similarly, in Wilms' tumor cell lines, a reduction in both MYCN and c-MYC protein levels was observed at 24 hours post-treatment with AZD5153 at their respective IC50 concentrations.[6] While specific fold-change data for AZD5153 is not always detailed, studies with the similar BET inhibitor JQ1 in colorectal cancer cells showed a 50-75% reduction in MYC mRNA and over 50% reduction in MYC protein.[8]

Experimental Protocols

Western Blot for MYC Protein Quantification

This protocol is adapted from methodologies used to assess MYC protein levels following AZD5153 treatment.[1][6]

1. Cell Lysis:

-

Seed 1 x 10^6 cells in a 100 mm dish and allow them to adhere overnight.

-

Treat cells with the desired concentrations of AZD5153 or DMSO (vehicle control) for 24 hours.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in 1x radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Incubate the cell lysates on ice for 30 minutes.

-

Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

2. Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer:

-

Load 50 µg of protein from each sample onto a 7.5% SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for c-MYC or N-MYC (e.g., from Thermo Fisher Scientific, diluted 1:500 in 5% milk/TBST) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., from OriGene) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5 minutes each.

5. Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Image the blot using a chemiluminescence detection system.

-

Quantify band intensities using densitometry software and normalize to a loading control like GAPDH or β-actin.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol provides a general framework for performing a ChIP assay to investigate the occupancy of BRD4 at the MYC gene locus, adapted from standard ChIP protocols.[9][10][11]

1. Cross-linking:

-

Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the cross-linking reaction with glycine.

2. Cell Lysis and Chromatin Shearing:

-

Lyse the cells to release the nuclei.

-

Isolate the nuclei and resuspend them in a suitable buffer.

-

Shear the chromatin into fragments of 200-1000 bp using sonication. The optimal sonication conditions should be empirically determined for each cell type.

3. Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G magnetic beads.

-

Incubate the sheared chromatin with an anti-BRD4 antibody or a negative control IgG overnight at 4°C with rotation.

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

4. Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the protein-DNA cross-links by incubating at 65°C with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

5. DNA Purification:

-

Purify the DNA using a spin column or phenol-chloroform extraction.

6. Analysis:

-

Quantify the purified DNA.

-

Analyze the enrichment of the MYC promoter region by quantitative PCR (qPCR) or proceed to library preparation for ChIP-sequencing (ChIP-seq).

References

- 1. AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. AZD5153: A Novel Bivalent BET Bromodomain Inhibitor Highly Active against Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Bromodomain 4 inhibition leads to MYCN downregulation in Wilms tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cross-linking ChIP-seq protocol | Abcam [abcam.com]

- 10. Frontiers | BRD4 Inhibition by AZD5153 Promotes Antitumor Immunity via Depolarizing M2 Macrophages [frontiersin.org]

- 11. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]

6-Hydroxy-2-naphthoic Acid: A Versatile Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Hydroxy-2-naphthoic acid, a naphthalene derivative characterized by hydroxyl and carboxylic acid functional groups, has emerged as a pivotal intermediate in the synthesis of a wide array of compounds with significant applications in medicinal chemistry. Its rigid aromatic structure provides a versatile scaffold for the development of novel therapeutic agents targeting a range of diseases. This technical guide delves into the synthesis of 6-hydroxy-2-naphthoic acid and its derivatives, their applications in medicinal chemistry with a focus on anticancer, anti-inflammatory, and neuroprotective activities, and the underlying signaling pathways they modulate.

Synthesis of 6-Hydroxy-2-naphthoic Acid and Its Derivatives

The synthetic accessibility of 6-hydroxy-2-naphthoic acid and its derivatives, such as esters and amides, is crucial for its widespread use in drug discovery.

Synthesis of 6-Hydroxy-2-naphthoic Acid

A common method for the synthesis of 6-hydroxy-2-naphthoic acid is the Kolbe-Schmitt reaction, which involves the carboxylation of the potassium salt of 2-naphthol at elevated temperatures and pressures.[1] Another approach involves the reaction of 6-bromo-2-naphthol with methyllithium and t-butyllithium, followed by quenching with dry ice.

Synthesis of 6-Hydroxy-2-naphthoic Acid Esters

Ester derivatives of 6-hydroxy-2-naphthoic acid can be prepared through Fischer esterification. This method involves refluxing the carboxylic acid with an alcohol in the presence of a catalytic amount of strong acid.

Synthesis of 6-Hydroxy-2-naphthoic Acid Amides

Amide derivatives are typically synthesized by first activating the carboxylic acid group of 6-hydroxy-2-naphthoic acid, followed by reaction with a desired amine. Common activating agents include thionyl chloride or coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.

Applications in Medicinal Chemistry

The 6-hydroxy-2-naphthoic acid scaffold has been explored for its potential in treating various diseases, primarily due to the diverse biological activities exhibited by its derivatives.

Anticancer Activity

Derivatives of 2-naphthamide have shown promising cytotoxic activity against several cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes in cancer progression, such as vascular endothelial growth factor receptor 2 (VEGFR-2).[2]

Anti-inflammatory Activity

The anti-inflammatory potential of 6-hydroxy-2-naphthoic acid derivatives is linked to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[3][4] The structural analog, 6-methoxy-2-naphthoic acid, has been shown to inhibit both COX-1 and COX-2.[3] Furthermore, studies on the structurally related methyl-1-hydroxy-2-naphthoate suggest that these compounds can suppress inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways.[5]

Neuroprotective Effects

Derivatives of 6-hydroxy-2-naphthoic acid are being investigated for their potential in treating neurodegenerative diseases. The neuroprotective effects are thought to be mediated through multiple mechanisms, including the inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of Parkinson's disease, and the modulation of signaling pathways involved in neuroinflammation.[2]

Quantitative Data on Biological Activity

The following tables summarize the biological activity of derivatives of 6-hydroxy-2-naphthoic acid and its close analogs.

Table 1: Anticancer Activity of 2-Naphthamide Derivatives [2]

| Compound | Cancer Cell Line | IC₅₀ (μM) |

| 5b | C26 (Colon Carcinoma) | 3.59 |

| HepG2 (Hepatocellular Carcinoma) | 8.38 | |

| MCF7 (Breast Cancer) | - | |

| 8b | C26 (Colon Carcinoma) | 2.97 |

| HepG2 (Hepatocellular Carcinoma) | 7.12 | |

| MCF7 (Breast Cancer) | - | |

| Paclitaxel (Control) | C26 (Colon Carcinoma) | 2.85 |

| HepG2 (Hepatocellular Carcinoma) | 5.75 | |

| MCF7 (Breast Cancer) | - |

Table 2: Anti-inflammatory Activity of a 6-Hydroxy-2-naphthoic Acid Analog [3]

| Compound | Enzyme | IC₅₀ (μM) |

| 6-Methoxy-2-naphthoic acid | COX-1 | 31.01 |

| COX-2 | 19.84 |

Table 3: Neuroprotective Activity of 6-Hydroxybenzothiazol-2-carboxamide Analogs [2]

| Compound | Enzyme | IC₅₀ (nM) |

| 30 (phenethylamide) | MAO-B | 41 |

| 40 (cyclohexylamide) | MAO-B | 11 |

Signaling Pathways

The therapeutic effects of 6-hydroxy-2-naphthoic acid derivatives are often mediated through the modulation of key cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Inhibition of this pathway by 6-hydroxy-2-naphthoic acid derivatives can lead to a reduction in the expression of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by a 6-hydroxy-2-naphthoic acid derivative.

p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation and cellular stress responses. Inhibition of p38 MAPK can reduce the production of pro-inflammatory cytokines.

Caption: Inhibition of the p38 MAPK signaling pathway by a 6-hydroxy-2-naphthoic acid derivative.

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of 6-hydroxy-2-naphthoic acid derivatives.

General Protocol for the Synthesis of N-Aryl-6-hydroxy-2-naphthamides

This protocol is adapted from the synthesis of related benzamide derivatives and can be applied to 6-hydroxy-2-naphthoic acid.

-

Activation of Carboxylic Acid: To a solution of 6-hydroxy-2-naphthoic acid in an appropriate solvent (e.g., dichloromethane or DMF), add a coupling agent such as EDC (1.2 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents). Stir the mixture at room temperature for 30 minutes.

-

Amide Formation: Add the desired aryl amine (1.1 equivalents) to the reaction mixture. Continue stirring at room temperature for 12-24 hours.

-

Work-up and Purification: Upon completion of the reaction (monitored by TLC), dilute the mixture with an organic solvent and wash with aqueous solutions to remove excess reagents and byproducts. Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization to obtain the desired N-aryl-6-hydroxy-2-naphthamide.

Caption: A generalized workflow for the synthesis of N-aryl-6-hydroxy-2-naphthamide derivatives.

Protocol for NF-κB Reporter Assay

This assay measures the inhibition of NF-κB activation by a test compound.[6]

-

Cell Culture: Plate cells stably expressing an NF-κB luciferase reporter in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 6-hydroxy-2-naphthoic acid derivative for 1 hour.

-

Stimulation: Induce NF-κB activation by adding a stimulant such as TNF-α to the wells and incubate for 6 hours.

-

Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Calculate the percentage of NF-κB inhibition for each concentration of the test compound and determine the IC₅₀ value.

Protocol for p38 MAPK Activity Assay

This non-radioactive assay measures the activity of p38 MAPK.[4][7]

-

Immunoprecipitation: Immunoprecipitate active, phosphorylated p38 MAPK from cell lysates using an immobilized anti-phospho-p38 MAPK antibody.

-

Kinase Reaction: Resuspend the immunoprecipitate in a kinase buffer containing ATF-2 as a substrate and ATP. Incubate at 30°C to allow the kinase reaction to proceed.

-

Western Blotting: Terminate the reaction and analyze the phosphorylation of ATF-2 by Western blotting using an antibody specific for phospho-ATF-2.

-

Detection: Detect the amount of phosphorylated ATF-2 using a chemiluminescent substrate. The signal intensity is proportional to the p38 MAPK activity.

Conclusion

6-Hydroxy-2-naphthoic acid serves as a valuable and versatile scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and neuroprotective agents. The biological activities of these compounds are often mediated through the modulation of key signaling pathways such as NF-κB and p38 MAPK. The synthetic accessibility of this scaffold, coupled with the diverse biological activities of its derivatives, makes it an attractive starting point for the development of novel therapeutics. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of 6-hydroxy-2-naphthoic acid derivatives are warranted to unlock their full therapeutic potential.

References

- 1. US4287357A - Process for the production of 6-hydroxy-2-naphthoic acid - Google Patents [patents.google.com]

- 2. Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Effect of the lipoxygenase inhibitor N-hydroxy-N-(6-methoxy-3,4-dihydro-2-naphthylmethyl)urea on bronchoconstriction and lung vascular permeability in anaphylactic guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN1844072A - Method for synthesizing 6-hydroxy-2-naphthoic acid - Google Patents [patents.google.com]

- 7. US4618701A - Process for preparing 6-acetoxy-2-naphthoic-acid and pure 6-hydroxy-2-naphthoic acid - Google Patents [patents.google.com]

Preclinical Profile of AZD5153: A Bivalent BRD4 Inhibitor for Solid Tumor Therapy

A Technical Overview for Researchers and Drug Development Professionals

Introduction: AZD5153 is a potent, orally bioavailable, bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with a high affinity for BRD4.[1][2] By binding to the two bromodomains of BRD4, AZD5153 effectively disrupts its function as an epigenetic reader, which in turn modulates the transcription of key oncogenes involved in cell cycle progression and survival, such as MYC and BCL-2.[1][3] Preclinical studies have demonstrated its antitumor activity in a range of solid tumor models, both as a monotherapy and in combination with other anticancer agents.[3] This document provides a comprehensive overview of the preclinical data for AZD5153 in solid tumor models, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in these key studies.

Mechanism of Action

AZD5153 functions by competitively binding to the acetylated lysine recognition motifs within the two bromodomains of BRD4.[1] This prevents the recruitment of transcriptional machinery to active chromatin regions, leading to the downregulation of genes critical for tumor cell proliferation and survival.[1][3] The bivalent nature of AZD5153 is suggested to contribute to its enhanced antitumor activity compared to monovalent BET inhibitors.[3][4] Preclinical evidence indicates that BRD4 inhibition by AZD5153 can also activate an antitumor immune response, for instance by sensitizing ovarian cancer cells to anti-PD-L1 therapy.[3][5]

Caption: Mechanism of action of AZD5153 in inhibiting BRD4-mediated oncogene transcription.

In Vitro Efficacy in Solid Tumor Cell Lines

AZD5153 has demonstrated potent anti-proliferative activity across a variety of solid tumor cell lines. The tables below summarize the reported half-maximal inhibitory concentration (IC50) values and other relevant in vitro findings.

Table 1: IC50 Values of AZD5153 in Various Solid Tumor Cell Lines

| Cell Line | Cancer Type | IC50 | Citation |

| U2OS | Osteosarcoma | ~1.7 nM (BRD4 displacement) | [2] |

| PC-3 | Prostate Cancer | Not specified, but demonstrated inhibition of proliferation and survival | [6] |

| HCCLM3 | Hepatocellular Carcinoma | Not specified, but demonstrated inhibition of proliferation and survival | [7][8] |

Table 2: In Vitro Effects of AZD5153 in Solid Tumor Models

| Cancer Type | Cell Line(s) | Key Findings | Citation |

| Prostate Cancer | PC-3 and primary prostate cancer cells | Induced apoptosis and cell cycle arrest; downregulated BRD4 targets (cyclin D1, Myc, Bcl-2, FOSL1, CDK4). | [6] |

| Hepatocellular Carcinoma | 7 HCC cell lines | Inhibited cell proliferation and clonogenic survival; induced apoptosis. | [7][8] |

| Ovarian Cancer | Not specified | Sensitizes cancer cells to anti-PD-L1 therapy. | [3][5] |

| Wilms' Tumor | Not specified | Reduced MYCN and MYC protein levels, leading to increased cell death and suppressed proliferation. | [9] |

In Vivo Efficacy in Solid Tumor Xenograft Models

The antitumor activity of AZD5153 has been confirmed in several in vivo xenograft models of solid tumors.

Table 3: In Vivo Antitumor Activity of AZD5153 in Xenograft Models

| Cancer Type | Xenograft Model | Treatment | Key Outcomes | Citation |

| Prostate Cancer | PC-3 xenograft in nude mice | Oral administration of AZD5153 | Inhibited tumor growth. Anti-tumor activity was enhanced with co-treatment of the AKT inhibitor MK-2206. | [6] |

| Hepatocellular Carcinoma | Subcutaneous and orthotopic HCCLM3 xenografts in NSG mice | AZD5153-formulated lipid nanoemulsions (3 mg/kg/daily) | Demonstrated tumor growth inhibition. | [7] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of AZD5153 are outlined below.

Cell Viability and Proliferation Assays

-

MTT Assay (for Prostate Cancer Cells): Prostate cancer cells were treated with AZD5153. Cell survival was assessed using the MTT assay, which measures the metabolic activity of viable cells.[6]

-

[H3] DNA Incorporation Assay (for Prostate Cancer Cells): Cell proliferation was determined by measuring the incorporation of tritiated thymidine into newly synthesized DNA.[6]

-

CellTiter-Glo Luminescent Cell Viability Assay (for HCC Cells): Hepatocellular carcinoma cell lines were incubated with varying concentrations of AZD5153 for 72 hours. Cell viability was measured using the CellTiter-Glo kit, which quantifies cellular ATP levels.[8]

-

Clonogenic Survival Assay: The ability of single cells to form colonies was assessed after treatment with AZD5153 to determine long-term cell survival.[6][7]

Apoptosis and Cell Cycle Analysis

-

Caspase-3/-9 Activity Assay, Histone DNA ELISA, Annexin V FACS, and TUNEL Staining (for Prostate Cancer Cells): A battery of assays was used to confirm the induction of apoptosis in prostate cancer cells following AZD5153 treatment.[6]

-

Propidium Iodide (PI) FACS Assay (for Prostate Cancer Cells): Cell cycle distribution was analyzed by flow cytometry after staining with propidium iodide to identify cell cycle arrest.[6]

-

Annexin V-PI Staining (for HCC Cells): Apoptotic cell populations were quantified using Annexin V and propidium iodide staining followed by flow cytometry.[8]

Western Blot Analysis

-

Protocol: Prostate cancer cells were treated with AZD5153, and protein lysates were prepared. Western blotting was performed to detect the expression levels of BRD4 target proteins, including cyclin D1, Myc, Bcl-2, FOSL1, and CDK4.[6]

In Vivo Xenograft Studies

-

Prostate Cancer Model: PC-3 cells were subcutaneously injected into nude mice. Once tumors were established, mice were orally administered AZD5153, and tumor growth was monitored.[6]

-

Hepatocellular Carcinoma Model: HCCLM3 cells were implanted either subcutaneously or orthotopically into NSG mice. An AZD5153-formulated lipid nanoemulsion was administered, and tumor growth was measured.[7][8]

Caption: A generalized workflow for the preclinical evaluation of AZD5153 in solid tumor models.

Combination Therapies

Preclinical data suggests that the therapeutic efficacy of AZD5153 can be enhanced when used in combination with other targeted agents.

-

With PARP Inhibitors: Synergistic effects have been observed when AZD5153 is combined with PARP inhibitors like olaparib.[3][10][11]

-

With AKT Inhibitors: In prostate cancer models, the co-administration of AZD5153 with the AKT inhibitor MK-2206 resulted in enhanced anti-tumor activity.[6]

-

With Immune Checkpoint Inhibitors: AZD5153 has been shown to sensitize ovarian cancer models to anti-PD-L1 therapy, suggesting a potential role in immuno-oncology combinations.[3][5]

Conclusion

The preclinical data for AZD5153 strongly support its development as a therapeutic agent for solid tumors. Its bivalent mechanism of action translates to potent in vitro and in vivo antitumor activity across a range of cancer types, including prostate, hepatocellular, and ovarian cancers. Furthermore, the potential for synergistic combinations with other targeted therapies and immunotherapies highlights the broad clinical potential of this novel BRD4 inhibitor. The experimental protocols detailed herein provide a framework for the continued investigation and development of AZD5153 in the field of oncology.

References

- 1. Facebook [cancer.gov]

- 2. apexbt.com [apexbt.com]

- 3. First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ascopubs.org [ascopubs.org]

- 5. Frontiers | BRD4 Inhibition by AZD5153 Promotes Antitumor Immunity via Depolarizing M2 Macrophages [frontiersin.org]

- 6. AZD5153 Inhibits Prostate Cancer Cell Growth in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. AZD5153 in Participants With Relapsed or Refractory Solid Tumors, including Lymphomas [astrazenecaclinicaltrials.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

Epigenetic Modifications Induced by AZD5153: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD5153 is a potent, orally bioavailable, bivalent small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with high affinity for BRD4.[1] By binding to the two bromodomains of BRD4, AZD5153 effectively displaces it from acetylated histones, leading to a disruption of chromatin remodeling and the transcriptional dysregulation of key genes involved in cancer cell proliferation and survival. This technical guide provides an in-depth overview of the epigenetic modifications induced by AZD5153, with a focus on its impact on histone acetylation and gene expression. The guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms and experimental workflows.

Core Mechanism of Action: BET Inhibition

The BET family of proteins, particularly BRD4, act as "readers" of the epigenetic code by recognizing and binding to acetylated lysine residues on histone tails.[2] This interaction is crucial for the recruitment of transcriptional machinery to promoters and enhancers, thereby activating gene expression. Many oncogenes, such as c-MYC, are dependent on BRD4 for their transcription.[3][4]

AZD5153 functions by competitively inhibiting the binding of BRD4 to acetylated histones.[1] Its bivalent nature, allowing it to simultaneously engage both bromodomains of BRD4, contributes to its high potency and prolonged target engagement.[5] This disruption of the BRD4-chromatin interaction leads to the suppression of target gene expression, ultimately inducing apoptosis and cell cycle arrest in cancer cells.[3][4]

Impact on Histone Acetylation Landscape

While AZD5153 does not directly modify histones, its primary mechanism of action is intrinsically linked to the histone acetylation landscape. Specifically, it disrupts the cellular machinery that interprets these marks. Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) has been instrumental in elucidating the genome-wide effects of AZD5153 on the localization of BRD4 and the key histone mark H3K27ac, a marker of active enhancers and promoters.

In a study on hepatocellular carcinoma (HCC) cells (HCCLM3), treatment with 10 µM AZD5153 for 24 hours resulted in a significant global reduction in BRD4 occupancy at promoters, gene bodies, and super-enhancers.[1][2] This was accompanied by a marked decrease in the H3K27ac signal at these BRD4-bound regions, indicating a suppression of the active chromatin state.[2]

Quantitative Data: ChIP-seq Analysis

The following table summarizes the genome-wide changes in BRD4 and H3K27ac occupancy in HCCLM3 cells following AZD5153 treatment. The data is presented as the average signal intensity across different genomic regions.

| Genomic Region | Target | Condition | Average Signal Intensity (Arbitrary Units) |

| All Peaks | BRD4 | Control (DMSO) | ~12 |

| AZD5153 (10 µM) | ~4 | ||

| H3K27ac | Control (DMSO) | ~15 | |

| AZD5153 (10 µM) | ~10 | ||

| Promoters | BRD4 | Control (DMSO) | ~10 |

| AZD5153 (10 µM) | ~3 | ||

| H3K27ac | Control (DMSO) | ~18 | |

| AZD5153 (10 µM) | ~12 | ||

| Gene Bodies | BRD4 | Control (DMSO) | ~8 |

| AZD5153 (10 µM) | ~2 | ||

| H3K27ac | Control (DMSO) | ~10 | |

| AZD5153 (10 µM) | ~7 | ||

| Super-Enhancers | BRD4 | Control (DMSO) | ~25 |

| AZD5153 (10 µM) | ~8 | ||

| H3K27ac | Control (DMSO) | ~35 | |

| AZD5153 (10 µM) | ~20 |

Data adapted from a study on HCCLM3 cells.[1]

Modulation of the Transcriptome

The epigenetic alterations induced by AZD5153 culminate in profound changes in the cellular transcriptome. RNA sequencing (RNA-seq) studies have revealed that AZD5153 treatment leads to the differential expression of thousands of genes.

In HCCLM3 cells treated with 10 µM AZD5153 for 24 hours, RNA-seq analysis identified 3,862 downregulated genes and 3,412 upregulated genes.[1] The downregulated genes were significantly enriched in pathways related to cell cycle, DNA replication, and cancer-associated signaling.[1]

Quantitative Data: RNA-seq Analysis

The following table highlights the downregulation of key oncogenes and cell cycle regulators in HCCLM3 cells treated with AZD5153.

| Gene | Function | Log2 Fold Change (AZD5153 vs. Control) |

| MYC | Transcription factor, oncogene | ~ -1.5 |

| YAP1 | Transcriptional coactivator, oncogene | ~ -1.2 |

| FOXM1 | Transcription factor, cell cycle progression | ~ -2.0 |

| AURKA | Serine/threonine kinase, mitosis | ~ -1.8 |

| CCNA2 | Cyclin A2, cell cycle control | ~ -1.7 |

| CDC25A | Phosphatase, cell cycle control | ~ -1.5 |

| E2F1 | Transcription factor, cell cycle progression | ~ -1.4 |

| RAD51B | DNA repair | ~ -1.3 |

Data adapted from a study on HCCLM3 cells.[1][3]

In a first-in-human clinical study, pharmacodynamic analyses of peripheral blood samples from patients treated with AZD5153 showed dose-dependent modulation of BRD4 target genes. This included the upregulation of HEXIM1 and HIST2H2BF, and the downregulation of CCR2 and CD274.

Effect on DNA Methylation

Currently, there is a lack of direct evidence from published literature to suggest that AZD5153 significantly alters DNA methylation patterns. The primary mechanism of BET inhibitors is centered on the recognition of histone acetylation, a distinct epigenetic modification from DNA methylation. While crosstalk between different epigenetic modifications is a known phenomenon, further research is required to determine if AZD5153 has any secondary or long-term effects on DNA methylation.

Experimental Protocols

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

The following is a representative protocol for performing ChIP-seq to analyze BRD4 and H3K27ac occupancy following AZD5153 treatment, based on methodologies described in the literature.[1]

Detailed Steps:

-

Cell Culture and Treatment: Plate cells (e.g., HCCLM3) and allow them to adhere. Treat with the desired concentration of AZD5153 (e.g., 10 µM) or DMSO as a vehicle control for a specified duration (e.g., 24 hours).

-

Cross-linking: Fix cells by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10-15 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Resuspend the nuclear pellet in a suitable buffer and sonicate to shear the chromatin into fragments of approximately 200-500 base pairs.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with specific antibodies against BRD4 or H3K27ac. Add protein A/G beads to capture the antibody-chromatin complexes.

-

Washes and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K. Purify the DNA using a column-based kit.

-

Library Preparation and Sequencing: Prepare sequencing libraries from the immunoprecipitated DNA and input control DNA. This involves end-repair, A-tailing, ligation of sequencing adapters, and PCR amplification. Sequence the libraries on a high-throughput sequencing platform.

-

Data Analysis: Align the sequencing reads to a reference genome. Perform peak calling to identify regions of enrichment. Conduct differential binding analysis between AZD5153-treated and control samples to identify regions with significantly altered BRD4 or H3K27ac occupancy.

RNA Sequencing (RNA-seq)

The following is a representative protocol for performing RNA-seq to analyze changes in gene expression following AZD5153 treatment.[1]

Detailed Steps:

-

Cell Culture and Treatment: Culture and treat cells with AZD5153 or DMSO as described for the ChIP-seq protocol.

-

RNA Extraction: Harvest the cells and extract total RNA using a suitable method (e.g., TRIzol reagent). Assess the quality and quantity of the extracted RNA.

-

Library Preparation: Prepare sequencing libraries from the total RNA. This typically involves:

-

Poly(A) Selection: Isolate messenger RNA (mRNA) using oligo(dT) magnetic beads.

-

Fragmentation: Fragment the mRNA into smaller pieces.

-

cDNA Synthesis: Synthesize first and second-strand complementary DNA (cDNA).

-

End-Repair and Adapter Ligation: Perform end-repair, A-tailing, and ligate sequencing adapters.

-

PCR Amplification: Amplify the library via PCR.

-

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to a reference genome or transcriptome.

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Gene Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly upregulated or downregulated in AZD5153-treated samples compared to controls.

-

Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to identify affected biological processes.

-

Conclusion

AZD5153 represents a potent and specific tool for modulating the epigenetic landscape of cancer cells. Its primary mechanism of action, the bivalent inhibition of BRD4, leads to a genome-wide disruption of BRD4 binding to acetylated chromatin, a reduction in H3K27ac at key regulatory regions, and a profound alteration of the transcriptome. These epigenetic changes result in the downregulation of critical oncogenes and cell cycle regulators, ultimately leading to the suppression of cancer cell growth. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of targeting the epigenome with compounds like AZD5153. Further studies are warranted to explore potential effects on other epigenetic modifications, such as DNA methylation, and to fully elucidate the complex interplay of these mechanisms in response to BET inhibition.

References

- 1. AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genomic characterization of rare molecular subclasses of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative analysis of ChIP-seq data uncovers dynamic and sustained H3K4me3 and H3K27me3 modulation in cancer cells under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics of Oral AZD5153

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of AZD5153, a novel, orally bioavailable, and reversible bivalent inhibitor of the bromodomain and extraterminal (BET) family protein BRD4.[1][2] AZD5153 is under investigation for its potential antineoplastic activity in various malignancies, including solid tumors and lymphomas.[1][3] Its unique bivalent binding mechanism, where it simultaneously ligates two bromodomains in BRD4, offers enhanced avidity and potent antitumor activity in preclinical models.[4] This document summarizes key pharmacokinetic data, details the experimental protocols used in its evaluation, and visualizes its mechanism of action.

Pharmacokinetic Profile of AZD5153

AZD5153 has been evaluated in a first-in-human, Phase I clinical trial (NCT03205176) as both a monotherapy and in combination with the PARP inhibitor olaparib in patients with relapsed or refractory solid tumors.[1][3][5] The studies revealed that AZD5153 exhibits dose-dependent pharmacokinetics with minimal accumulation upon multiple dosing.[1][6]

Following oral administration, AZD5153 is absorbed with the time to reach maximum plasma concentration (Tmax) ranging from 0.5 to 3 hours.[3][7]

The terminal half-life (t1/2) of AZD5153 is approximately 6 hours.[3][7] Blood and urine samples were collected in clinical trials to characterize its metabolism and excretion pathways.[1]

A dose-proportional increase in maximum plasma concentration (Cmax) and area under the curve (AUC) was observed across the dose ranges tested in the Phase I study, indicating linear pharmacokinetics.[3][7]

Quantitative Pharmacokinetic Data

The following tables summarize the pharmacokinetic parameters of AZD5153 administered as a monotherapy in adult patients.

Table 1: Single-Dose Plasma Pharmacokinetic Parameters of AZD5153 Monotherapy [8]

| AZD5153 Dose Regimen | n | Cmax (nmol/L) [Mean ± SD] | Tmax (h) [Median (Range)] | AUC (nmol·h/L) [Mean ± SD] | t1/2 (h) [Mean] |

| Once Daily (QD) | |||||

| 2 mg QD | 3 | Data not available | 0.5 - 3 | Data not available | ~6 |

| 5 mg QD | 3 | Data not available | 0.5 - 3 | Data not available | ~6 |

| 10 mg QD | 3 | Data not available | 0.5 - 3 | Data not available | ~6 |

| 30 mg QD | 3 | Data not available | 0.5 - 3 | Data not available | ~6 |

| 40 mg QD | 4 | Data not available | 0.5 - 3 | Data not available | ~6 |

| Twice Daily (BID) | |||||

| 10 mg BID | 5 | Data not available | 0.5 - 3 | Data not available | ~6 |

| 15 mg BID | 6 | Data not available | 0.5 - 3 | Data not available | ~6 |

| 20 mg BID | 7 | Data not available | 0.5 - 3 | Data not available | ~6 |

*Note: Specific Cmax and AUC values per dose cohort from the primary publication were not available in the search results. Tmax and t1/2 values are generalized from a preliminary report of the study.[3][7]

Experimental Protocols

The characterization of AZD5153's pharmacokinetics involved validated and robust bioanalytical methods.

This protocol was used for characterizing single-dose and multiple-dose pharmacokinetics of AZD5153.[1]

-

Sample Collection: Blood samples were collected in K2EDTA tubes.[1] Plasma was separated for analysis.

-

Sample Preparation:

-

Analytical Technique:

-

Mass Spectrometry Detection:

-

Quantification:

To assess target engagement in patients, the expression of target genes was measured in peripheral blood.[3]

-

Objective: To evaluate dose-dependent modulation of peripheral biomarkers.[1]

-

Biomarkers: Key biomarkers included HEXIM1, HIST2H2BF, CD274, and CCR2.[3][7]

-

Findings: Strong evidence of peripheral target engagement was observed, including a dose-dependent upregulation of HEXIM1.[1][6]

Visualizations: Workflows and Signaling Pathways

The following diagram illustrates the key steps in the bioanalytical workflow for quantifying AZD5153 in patient plasma samples.

Caption: Bioanalytical workflow for AZD5153 pharmacokinetic analysis.

AZD5153 functions by inhibiting BRD4, a key epigenetic reader protein that regulates the transcription of critical oncogenes.

Caption: AZD5153 inhibits BRD4, blocking oncogene transcription.

References

- 1. First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. AZD5153: a novel bivalent BET bromodomain inhibitor highly active against hematologic malignancies - ePrints - Newcastle University [eprints.ncl.ac.uk]

- 5. AZD5153 in Participants With Relapsed or Refractory Solid Tumors, including Lymphomas [astrazenecaclinicaltrials.com]

- 6. First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for AZD5153 in In Vivo Mouse Xenograft Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5153 is a potent and selective bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with high affinity for BRD4.[1] By binding to the acetylated lysine recognition motifs in the two bromodomains of BRD4, AZD5153 effectively displaces it from chromatin, leading to the suppression of key oncogenic transcriptional programs.[2][3] Preclinical studies have demonstrated the anti-tumor activity of AZD5153 in various cancer models, including hematologic malignancies, prostate cancer, colorectal cancer, and hepatocellular carcinoma, making it a promising candidate for cancer therapy.[4][5][6][7]

These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and the underlying mechanism of action of AZD5153 for its use in in vivo mouse xenograft studies.

Data Presentation: AZD5153 Dosage in Mouse Xenograft Models

The following table summarizes the dosages of AZD5153 used in various preclinical mouse xenograft studies. It is important to note that the optimal dosage may vary depending on the tumor model, mouse strain, and formulation of the compound.

| Cancer Type | Mouse Strain | Tumor Model (Cell Line) | Dosage | Administration Route | Formulation | Reference |

| Hepatocellular Carcinoma | NSG | HCCLM3 (subcutaneous & orthotopic) | 3 mg/kg/day | Intraperitoneal (I.P.) | Lipid Nanoemulsion | [7] |

| Colorectal Cancer | Nude | HCT116 (orthotopic) | 5 mg/kg | Oral gavage (p.o.) | Not specified | [6] |

| Prostate Cancer | Nude | PC-3 (subcutaneous) | Not specified | Oral gavage (p.o.) | Not specified | [8] |

| High-Grade Serous Ovarian Cancer | BALB/c | CT26 | 0.5 mg/ml in drinking water | Oral | Solution | [9] |

| General (equivalent to clinical exposure) | Not specified | Not specified | 0.038 - 0.075 mg/kg | Not specified | Not specified | [4][10] |

Mechanism of Action: BRD4 Inhibition Signaling Pathway

AZD5153 exerts its anti-tumor effects by disrupting the transcriptional regulation mediated by BRD4. BRD4 acts as a scaffold protein that recruits the positive transcription elongation factor b (P-TEFb) to the promoters of target genes, including the potent oncogene c-Myc. P-TEFb, a complex of CDK9 and Cyclin T1, is essential for the phosphorylation of RNA Polymerase II, which in turn promotes transcriptional elongation. The activity of P-TEFb is negatively regulated by its association with the 7SK snRNP complex, which includes HEXIM1.

By displacing BRD4 from chromatin, AZD5153 prevents the recruitment of P-TEFb to gene promoters. This leads to a decrease in RNA Polymerase II phosphorylation and subsequent downregulation of BRD4 target genes, such as c-Myc. The suppression of these oncogenic drivers ultimately results in cell cycle arrest and apoptosis in cancer cells.

References

- 1. Frontiers | BRD4 Inhibition by AZD5153 Promotes Antitumor Immunity via Depolarizing M2 Macrophages [frontiersin.org]

- 2. First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are BRD4 inhibitors and how do they work? [synapse.patsnap.com]

- 4. biorxiv.org [biorxiv.org]

- 5. BRD4 Inhibitor AZD5153 Suppresses the Proliferation of Colorectal Cancer Cells and Sensitizes the Anticancer Effect of PARP Inhibitor [ijbs.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Dual targeting of bromodomain-containing 4 by AZD5153 and BCL2 by AZD4320 against B-cell lymphomas concomitantly overexpressing c-MYC and BCL2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 10. AZD5153, a novel BRD4 inhibitor, suppresses human thyroid carcinoma cell growth in vitro and in vivo [ouci.dntb.gov.ua]

Application Notes and Protocols for Dissolving AZD5153 and 6-Hydroxy-2-naphthoic acid for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock solutions of AZD5153 and 6-Hydroxy-2-naphthoic acid for in vitro cell culture experiments. Adherence to these guidelines is crucial for ensuring experimental reproducibility and obtaining reliable results.

Compound Information

AZD5153 is a potent and selective bivalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD4. By binding to the acetylated lysine recognition motifs on BRD4, AZD5153 disrupts chromatin remodeling and the transcription of key oncogenes, such as c-Myc, leading to cell cycle arrest and apoptosis in various cancer cell lines.

6-Hydroxy-2-naphthoic acid is a naphthoic acid derivative. While primarily utilized as an intermediate in the synthesis of polymers and pharmaceuticals, its structural similarity to other biologically active naphthoic acid derivatives suggests potential roles as a modulator of cellular pathways, such as the aryl hydrocarbon receptor (AhR) signaling pathway. Its application in cell-based assays is less documented, necessitating careful optimization by the end-user.

Data Presentation

The following table summarizes the key physicochemical properties and recommended solvents for preparing stock solutions of AZD5153 and 6-Hydroxy-2-naphthoic acid.

| Parameter | AZD5153 | 6-Hydroxy-2-naphthoic acid |

| Molecular Formula | C₂₅H₃₃N₇O₃ | C₁₁H₈O₃ |

| Molecular Weight | 479.58 g/mol | 188.17 g/mol |

| Appearance | Crystalline solid | White to light brown powder |

| Recommended Solvent | DMSO, Ethanol | DMSO, Ethanol |

| Solubility in DMSO | ≥ 20 mg/mL (up to 100 mg/mL with sonication) | Soluble (quantitative data not readily available) |

| Solubility in Ethanol | ≥ 20 mg/mL | Soluble |